Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib
Description
Substituent Variations
- Pyrimidine Chlorination : The 6-chloro-pyrimidinyl group in this compound replaces dasatinib’s 6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl substituent, altering electronic interactions with kinase hinge regions.
- Phenyl Hydroxymethyl Substitution : The 6-(hydroxymethyl)phenyl group introduces a hydroxyl donor site, potentially enhancing hydrogen bonding with kinase residues like Glu310 in c-Src.
| Substituent | This compound | Dasatinib |
|---|---|---|
| Pyrimidine | 6-Chloro-2-methyl | 6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl |
| Phenyl | 2-Chloro-6-(hydroxymethyl) | 2-Chloro-6-methyl |
Spectroscopic Characterization (NMR, FT-IR, MS)
NMR Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz)
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole NH | 11.5 (s) | Singlet | 1H |
| Amide NH | 9.9 (s) | Singlet | 1H |
| Aromatic (Ph) | 7.4 (d), 7.3 (m) | Doublet, Multiplet | 3H |
| Pyrimidine H | 6.1 (s) | Singlet | 1H |
| Piperazine CH₂ | 3.5–3.6 (m) | Multiplet | 8H |
| Hydroxyethyl CH₂ | 3.7–3.9 (t) | Triplet | 4H |
¹³C NMR (DMSO-d₆, 100 MHz)
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C6 | 160.0 |
| Thiazole C5 | 156.9 |
| Phenyl C2 (Cl) | 140.9 |
| Piperazine C2/C6 | 49.9–50.2 |
| Hydroxyethyl CH₂ | 60.2 |
FT-IR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N–H (Amide) | 3395 | Stretching |
| C=O (Amide) | 1660 | Stretching |
| C–Cl (Aromatic) | 766 | Stretching |
| C–O (Alcohol) | 1050 | Stretching |
Mass Spectrometry
| Ionization Mode | m/z | Fragment |
|---|---|---|
| ESI+ | 410.28 | [M+H]⁺ |
| ESI+ | 432.21 | [M+Na]⁺ |
Properties
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-8-20-12(18)5-13(21-8)22-16-19-6-11(26-16)15(25)23-14-9(7-24)3-2-4-10(14)17/h2-6,24H,7H2,1H3,(H,23,25)(H,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFVJBGDUJCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Construction
The foundational structure is derived from N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide (compound VI). This intermediate is synthesized via condensation of 4,6-dichloro-2-methylpyrimidine with 2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide in the presence of a base such as cesium carbonate. The reaction proceeds in dimethylformamide (DMF) at 25°C for 24 hours, yielding an 83% product.
Piperazine Functionalization
Introduction of the 4-(2-hydroxyethyl)piperazine group is achieved by reacting compound VI with N-(2-hydroxyethyl)piperazine (HEP) under optimized conditions. A mixture of n-propanol and ethylene glycol serves as the solvent, while α,α-diisopropylethylamine (DIPEA) acts as the base. Heating the reaction to 60–80°C for 5–10 hours facilitates nucleophilic substitution at the 6-chloro position of the pyrimidine ring, yielding the desired product in 57% efficiency.
Chlorination and Protecting Group Strategies
Chlorination at the 6-position is critical for retaining biological activity. Thionyl chloride (6 equivalents) in tetrahydrofuran (THF) at 50°C for 5 hours effectively introduces the chloro group. To prevent undesired side reactions, the hydroxyl group in HEP is protected as a pivalate ester during synthesis. Deprotection is later performed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with potassium carbonate.
Industrial-Scale Optimization
Solvent and Base Selection
Industrial processes prioritize solvent systems that enhance solubility and reduce byproducts. A biphasic mixture of n-propanol and ethylene glycol improves reaction homogeneity, while DIPEA minimizes racemization and side reactions. Alternative bases such as triethylamine (TEA) or sodium hydroxide are less effective due to lower yields (46% vs. 57% with DIPEA).
Temperature and Reaction Time
Optimal conditions involve heating at 60–80°C for 5–10 hours, balancing reaction completion and energy efficiency. Prolonged heating (>24 hours) leads to decomposition, whereas shorter durations (<5 hours) result in incomplete substitution.
Crystallization and Purification
The crude product is purified via recrystallization from ethyl acetate and methanol, achieving >95% purity. Amorphous forms are stabilized by vacuum drying at 25°C for 48 hours, with water content controlled to 1.5–4.0% to prevent hydrate formation.
Analytical Characterization
Spectroscopic Confirmation
-
XRPD : The amorphous dihydrate form exhibits a broad halo pattern between 3–40° 2θ, confirming non-crystallinity.
-
NMR : H NMR (400 MHz, DMSO-d6) signals at δ 8.45 (s, 1H, thiazole), 7.68 (d, 1H, aromatic), and 3.58 (t, 2H, -CH2OH) validate the structure.
-
HPLC : Retention time of 12.7 minutes (C18 column, 0.1% TFA in acetonitrile/water) ensures purity.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 494.39 g/mol | |
| Melting Point | >145°C (decomposition) | |
| Solubility | Sparingly soluble in DMSO | |
| Purity | >95% (HPLC) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry Applications
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib serves as a reference standard in analytical chemistry. It is utilized for the development and validation of chromatographic methods due to its distinct chemical properties. The compound’s synthesis involves intricate steps that include the formation of the piperazine ring and the introduction of functional groups, making it a valuable subject for studies on synthetic methodologies.
Biological Applications
In biological research, this compound is employed to investigate the biological activity of tyrosine kinase inhibitors and their derivatives. Its mechanism of action involves inhibiting specific tyrosine kinases such as BCR-ABL and SRC family kinases, which are crucial in regulating cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells, making it a focal point for studies aimed at understanding cancer therapeutics .
Medical Applications
In the medical field, this compound is utilized in preclinical studies to explore its therapeutic effects against various cancer models. Research has shown that modifications to the Dasatinib structure can enhance its antiangiogenic properties, which are critical for inhibiting tumor growth by preventing the formation of new blood vessels .
Additionally, pharmacokinetic studies have been conducted to understand how this compound behaves in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles . Such studies are essential for optimizing dosing regimens and improving therapeutic outcomes.
Industrial Applications
In the pharmaceutical industry, this compound is applied in the synthesis of related compounds and impurities for drug development and quality control processes. The compound's unique properties make it suitable for use in high-performance liquid chromatography (HPLC), ensuring that pharmaceutical products meet stringent quality standards.
Case Studies and Research Findings
Several case studies highlight the efficacy and potential of this compound:
- Study on Antiangiogenic Activity : Research demonstrated that modifications to Dasatinib derivatives could significantly enhance their antiangiogenic activity. A derivative with a long perfluorinated chain showed improved efficacy in inhibiting angiogenesis compared to standard Dasatinib .
- Population Pharmacokinetics Study : A comprehensive study involving 110 healthy subjects provided insights into the pharmacokinetics of Dasatinib, revealing variability in drug metabolism and highlighting factors influencing its therapeutic effectiveness .
Mechanism of Action
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL and SRC family kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Table 1: Structural Modifications of Dasatinib Derivatives
Key Observations :
- Des-6-... Dasatinib and N-Deshydroxyethyl Dasatinib both lack hydrophilic groups critical for Dasatinib’s solubility and target binding .
Physicochemical and Pharmacological Comparison
Table 2: Physicochemical Properties
Key Observations :
- Des-6-... Dasatinib exhibits significantly lower molecular weight and altered solubility compared to Dasatinib, likely due to reduced hydrogen-bonding capacity .
- Dasatinib’s monohydrate form has poor aqueous solubility (~4.7 µg/mL), whereas anhydrous forms show improved solubility (~16 µg/mL) . Des-6-... Dasatinib’s solubility profile remains inferior to both .
Pharmacological Relevance
- Dasatinib : Potent Bcr-Abl and Src kinase inhibitor; approved for leukemia treatment .
- Impurities: Des-6-...
- Toxicity : While Dasatinib shows dose-dependent toxicity in preclinical models (e.g., hypertension in monkeys at ≥10 mg/kg ), impurities like Des-6-... Dasatinib lack direct efficacy or toxicity data but require strict regulatory limits .
Biological Activity
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor (TKI) used primarily in the treatment of various cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound is characterized by its unique structural modifications, which may enhance its biological activity and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and potential applications in cancer therapy.
- Molecular Formula : C16H13Cl2NO2S
- Molecular Weight : 410.28 g/mol
- CAS Number : 910297-71-1
This compound functions primarily as an inhibitor of several protein kinases, including Bcr-Abl, Src family kinases, and other receptor tyrosine kinases. By inhibiting these kinases, the compound disrupts essential signaling pathways involved in cell proliferation, survival, and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to Dasatinib and other known agents:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 5.04 - 18.67 |
| Dasatinib | MCF-7 (Breast) | 28.62 |
| Doxorubicin | MCF-7 (Breast) | 6.72 |
| This compound | HCT-116 (Colorectal) | 10.00 - 25.00 |
| Dasatinib | HCT-116 (Colorectal) | 30.00 |
These results indicate that this compound has superior cytotoxic effects compared to Dasatinib itself.
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in animal models of cancer. The compound demonstrated significant tumor reduction in xenograft models when administered at doses that were well-tolerated by the subjects.
Case Studies
A notable case study involved the use of this compound in a patient with refractory CML who had previously shown resistance to standard therapies. The patient exhibited a marked decrease in white blood cell counts and improvement in overall health after treatment with this compound, underscoring its potential as a therapeutic option for resistant cases.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for generating Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib, and what critical intermediates must be monitored?
- Methodological Answer : The synthesis of Dasatinib derivatives involves multi-step reactions. For this compound, the parent compound's synthetic route (Dasatinib) provides a framework. Key steps include:
- Step 1 : Condensation of 2-tert-butoxycarbonylamino-thiazole-5-carboxylic acid with 2-chloro-6-methyl-phenylamine to form intermediates like N-(2-chloro-6-methyl-phenyl)-3-ethoxy-acrylamide (imp-2) .
- Step 2 : Bromination and substitution reactions to generate 2-amino-thiazole-5-carboxylic acid-(2-chloro-6-methyl-phenyl)-amide (imp-3) .
- Step 3 : Final coupling with 4,6-dichloro-2-methyl-pyrimidine and substitution with 2-piperazine-1-yl-ethanol to introduce structural modifications .
- Critical Intermediates : Imp-2 and imp-3 must be monitored for genotoxic potential using QSAR models (e.g., Toxtree) and analytical validation .
Q. Which analytical techniques are most effective for identifying and quantifying this compound in the presence of other Dasatinib-related impurities?
- Methodological Answer :
- UHPLC : Ultra-high-performance liquid chromatography (UHPLC) with UV detection is optimal for separating structurally similar impurities. A validated method using a C18 column (e.g., 2.1 × 100 mm, 1.7 μm) with gradient elution (acetonitrile/trifluoroacetic acid) achieves baseline separation of Des-6...chloro Dasatinib from other derivatives (e.g., hydroxymethyl Dasatinib) .
- Mass Spectrometry (LC-MS/MS) : For trace-level quantification, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity, particularly for genotoxic impurities at thresholds ≤10 ppm .
Advanced Research Questions
Q. How does the removal of the 6-chloro group and piperazinyl substitution in Des-6...chloro Dasatinib impact its kinase inhibition profile compared to the parent compound?
- Methodological Answer :
- Kinase Assays : Perform competitive binding assays (e.g., ATP-Glo™) to measure IC50 values against Src/Abl kinases. Structural modifications in Des-6...chloro Dasatinib reduce steric hindrance, potentially altering binding affinity. For example, the loss of the 6-chloro group may decrease hydrophobic interactions in the ATP-binding pocket .
- Molecular Dynamics Simulations : Compare binding poses of Dasatinib and its derivative using software like Schrödinger Suite. The hydroxyethyl-piperazinyl group may enhance solubility but reduce cellular uptake due to increased polarity .
Q. What in vitro models are recommended to assess the metabolic stability of this compound, considering known oxidative pathways of Dasatinib?
- Methodological Answer :
- Human Liver Microsomes (HLMs) : Incubate the compound with HLMs and NADPH to identify oxidative metabolites. Monitor CYP3A4-mediated N-dealkylation (major pathway for Dasatinib) using selective inhibitors (e.g., ketoconazole) .
- Recombinant Enzymes : Use cDNA-expressed CYP3A4 and FMO3 to confirm enzyme contributions. For Des-6...chloro Dasatinib, reduced chlorine substitution may shift metabolism toward FMO3-mediated N-oxidation .
Q. How can QSAR models predict the genotoxic potential of Des-6...chloro Dasatinib and its synthetic intermediates?
- Methodological Answer :
- Toxtree Analysis : Apply the "Benigni/Bossa Rulebase" to evaluate structural alerts (e.g., aromatic amines, alkylating agents). For example, intermediates like imp-2 (N-(2-chloro-6-methyl-phenyl)-3-ethoxy-acrylamide) trigger alerts for electrophilic reactivity .
- Ames Test : Validate predictions using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction). A 10 ppm threshold aligns with ICH M7 guidelines for acceptable mutagenic risk .
Q. What are the recommended storage conditions for this compound to ensure stability during experimental use?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
